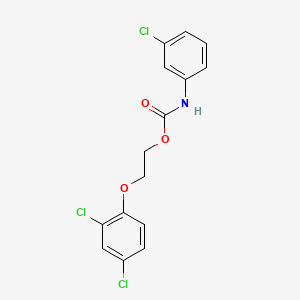![molecular formula C16H14INO3 B5199468 methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)
methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MIAM or MIBAM and has been synthesized using different methods. The purpose of
作用机制
The mechanism of action of MIBAM involves the inhibition of certain enzymes that are involved in cancer cell proliferation. MIBAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, MIBAM can induce the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and physiological effects
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate has been shown to have various biochemical and physiological effects. Studies have shown that MIBAM can induce apoptosis and cell cycle arrest in cancer cells. MIBAM has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation.
实验室实验的优点和局限性
One of the major advantages of using MIBAM in lab experiments is its potential application in cancer research. MIBAM has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for the development of cancer therapies. However, one of the limitations of using MIBAM in lab experiments is its toxicity. MIBAM has been shown to have toxic effects on normal cells, which can limit its potential application in certain research areas.
未来方向
There are several future directions for the research on MIBAM. One of the directions is to investigate the potential application of MIBAM in combination with other drugs for cancer therapy. Another direction is to investigate the mechanism of action of MIBAM in more detail to identify potential targets for cancer therapy. Additionally, future research can focus on identifying ways to reduce the toxicity of MIBAM while maintaining its anticancer activity.
Conclusion
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate is a chemical compound that has potential applications in various fields of scientific research. Its anticancer activity and ability to induce apoptosis and cell cycle arrest make it a promising candidate for the development of cancer therapies. However, its toxicity can limit its potential application in certain research areas. Future research can focus on investigating the mechanism of action of MIBAM in more detail and identifying potential targets for cancer therapy.
合成方法
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate can be synthesized using different methods. One of the most common methods involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, which is then reacted with 3-amino-4-methylbenzoic acid to form MIBAM. Another method involves the reaction of 4-iodobenzamide with methyl 4-methylbenzoate in the presence of a base to form MIBAM.
科学研究应用
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate has potential applications in various fields of scientific research. One of the most promising applications of MIBAM is in the field of cancer research. Studies have shown that MIBAM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MIBAM has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
属性
IUPAC Name |
methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDNVCDHOHRVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)